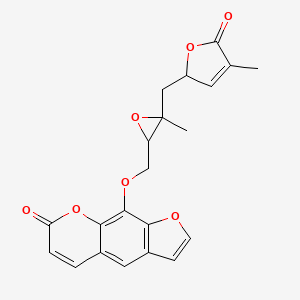
2',3'-Epoxyindicolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Epoxyindicolactone is a furocoumarin lactone compound isolated from the seeds of Murraya koenigii, commonly known as curry leaf. This compound is notable for its unique structure, which includes a monoterpenoid lactone chain.
Méthodes De Préparation
2’,3’-Epoxyindicolactone can be synthesized through several methods. One of the primary methods involves isolating it from the seeds of Murraya koenigii. The seeds are subjected to extraction processes, and the compound is then purified using chromatographic techniques. The structure of 2’,3’-Epoxyindicolactone is confirmed through spectroscopic methods such as NMR and mass spectrometry .
In industrial settings, the production of 2’,3’-Epoxyindicolactone may involve large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity of the compound, making it suitable for various research and application purposes .
Analyse Des Réactions Chimiques
2’,3’-Epoxyindicolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’,3’-Epoxyindicolactone may result in the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
2’,3’-Epoxyindicolactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of furocoumarin lactones and their derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2’,3’-Epoxyindicolactone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
2’,3’-Epoxyindicolactone can be compared with other similar compounds, such as:
Indicolactone: Another furocoumarin lactone with a similar structure but lacking the epoxy group.
Anisolactone: A related compound with different functional groups and biological activities.
Psoralen: A well-known furocoumarin used in phototherapy for skin disorders.
The uniqueness of 2’,3’-Epoxyindicolactone lies in its epoxy group, which imparts distinct chemical reactivity and biological activities compared to other furocoumarins .
Conclusion
2’,3’-Epoxyindicolactone is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential therapeutic benefits and industrial applications, highlighting its significance in various fields.
Propriétés
Numéro CAS |
312619-44-6 |
|---|---|
Formule moléculaire |
C21H18O7 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
9-[[3-methyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)methyl]oxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O7/c1-11-7-14(26-20(11)23)9-21(2)15(28-21)10-25-19-17-13(5-6-24-17)8-12-3-4-16(22)27-18(12)19/h3-8,14-15H,9-10H2,1-2H3 |
Clé InChI |
CISFAPDYRQPRCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(OC1=O)CC2(C(O2)COC3=C4C(=CC5=C3OC=C5)C=CC(=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


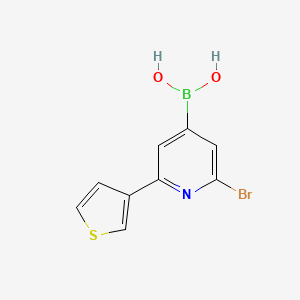
![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)
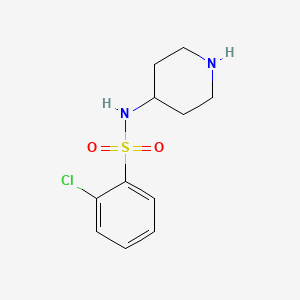
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
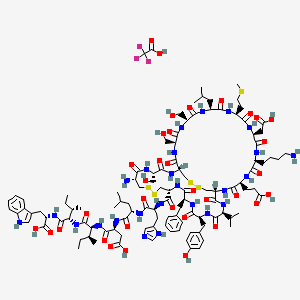

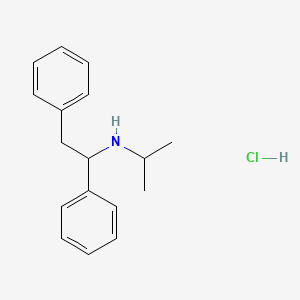
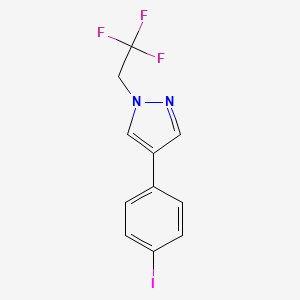
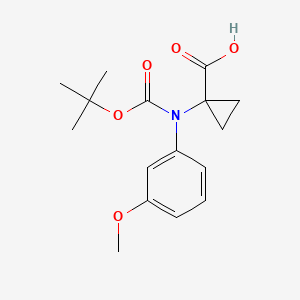

![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
